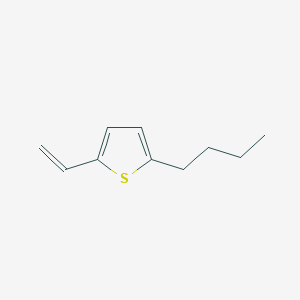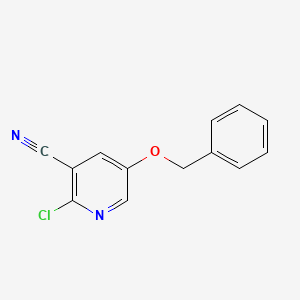
2-chloro-5-phenylmethoxypyridine-3-carbonitrile
概要
説明
2-chloro-5-phenylmethoxypyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 2-position of the nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloronicotinonitrile.
Benzyloxy Substitution: The benzyloxy group is introduced at the 5-position of the nicotinonitrile core through a substitution reaction. This can be achieved using benzyl alcohol in the presence of a suitable base and catalyst.
A common synthetic route involves the use of phosphorus pentachloride and nicotinamide-1-oxide to prepare 2-chloronicotinonitrile . The benzyloxy substitution is then carried out under mild conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-5-phenylmethoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-chloro-5-phenylmethoxypyridine-3-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique chemical structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in nitrilase-catalyzed hydrolysis, the compound binds to the active site of the enzyme, leading to the formation of a delocalized π bond and subsequent hydrolysis . This interaction is crucial for its catalytic activity and specificity.
類似化合物との比較
Similar Compounds
2-Chloronicotinonitrile: Lacks the benzyloxy group and has different reactivity and applications.
5-Benzyloxy-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
5-Methoxy-2-chloronicotinonitrile: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-chloro-5-phenylmethoxypyridine-3-carbonitrile is unique due to the presence of both the benzyloxy and chlorine substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
特性
分子式 |
C13H9ClN2O |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
2-chloro-5-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h1-6,8H,9H2 |
InChIキー |
TYHDMIGJLTYWFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
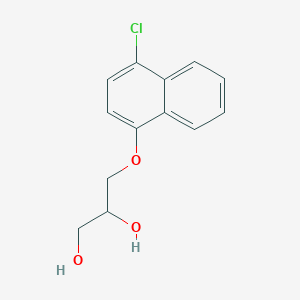
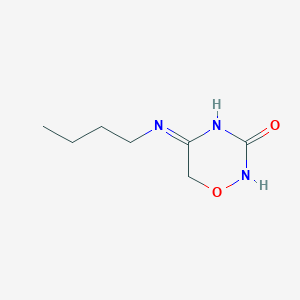
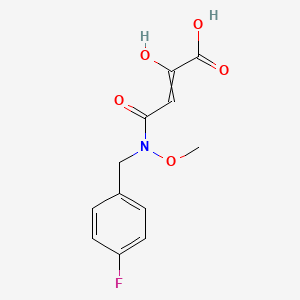
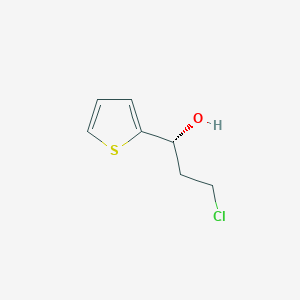
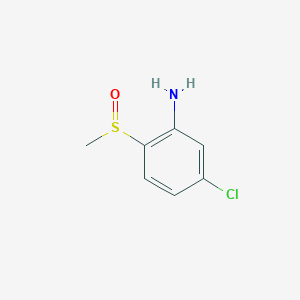
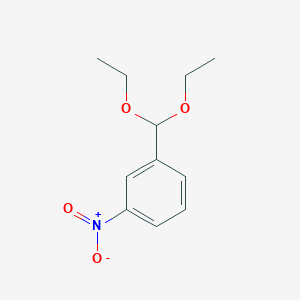
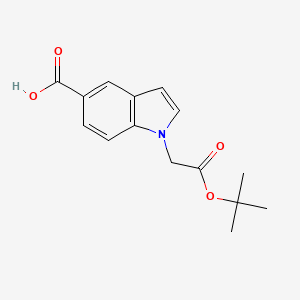
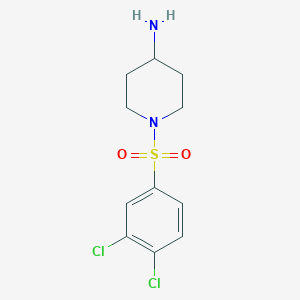
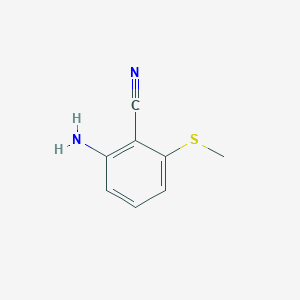
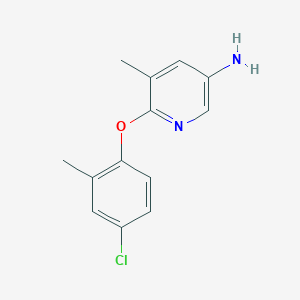
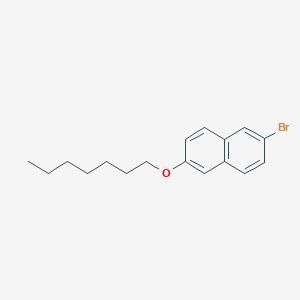
![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
